

# A Technical Guide to Fmoc-D-Lys(Boc)-OH: Properties, Synthesis, and Application

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Compound of Interest		
Compound Name:	Fmoc-D-Lys(Boc)-OH	
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For researchers, scientists, and professionals in drug development, a deep understanding of the building blocks of peptide synthesis is paramount. This technical guide provides an in-depth overview of N-α-Fmoc-N-ε-Boc-D-lysine (**Fmoc-D-Lys(Boc)-OH**), a critical derivative of the amino acid lysine used in solid-phase peptide synthesis (SPPS). We will explore its chemical and physical properties, provide a detailed experimental protocol for its use, and illustrate its role in the peptide synthesis workflow.

### Core Properties of Fmoc-D-Lys(Boc)-OH

**Fmoc-D-Lys(Boc)-OH** is a derivative of the D-enantiomer of lysine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group on the side chain is protected by a tert-butyloxycarbonyl (Boc) group.[1] This dual-protection scheme is fundamental to its application in Fmoc-based solid-phase peptide synthesis, allowing for the sequential and controlled addition of amino acids to a growing peptide chain.[1]

The key quantitative data for **Fmoc-D-Lys(Boc)-OH** are summarized in the table below:



Property	Value
Molecular Formula	C26H32N2O6[2][3][4][5]
Molecular Weight	468.54 g/mol [2][3][5]
CAS Number	92122-45-7[2][3][4][5]
Appearance	White to off-white powder[5]
Melting Point	128-131 °C[2]
Purity	Typically ≥98%

## The Role of Fmoc-D-Lys(Boc)-OH in Solid-Phase Peptide Synthesis

**Fmoc-D-Lys(Boc)-OH** is a standard building block for the introduction of D-lysine residues into a peptide sequence using Fmoc SPPS.[3] The Fmoc group provides temporary protection for the  $\alpha$ -amino group and is readily removed by a weak base, typically piperidine, allowing for the step-wise elongation of the peptide chain. The Boc group, protecting the  $\epsilon$ -amino group of the lysine side chain, is stable to the basic conditions used for Fmoc removal but can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support resin. This orthogonal protection strategy is a cornerstone of modern peptide synthesis.

## Experimental Protocol: Incorporation of Fmoc-D-Lys(Boc)-OH in Fmoc SPPS

The following is a generalized experimental protocol for the incorporation of **Fmoc-D-Lys(Boc)-OH** into a peptide chain using manual solid-phase peptide synthesis. This protocol assumes the synthesis is being carried out on a pre-loaded resin (e.g., Wang or Rink Amide resin) and the preceding amino acid has been deprotected.

Materials and Reagents:

Fmoc-D-Lys(Boc)-OH



- Solid-phase synthesis resin (e.g., Rink Amide resin for a C-terminal amide) with the Nterminal Fmoc group removed
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- 20% (v/v) Piperidine in DMF
- Coupling reagents:
  - Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
  - N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), peptide synthesis grade
- Kaiser test kit

#### Procedure:

- Resin Swelling: The resin is initially swelled in DMF for at least 30 minutes in the reaction vessel.
- Fmoc Deprotection (if necessary):
  - The DMF is drained from the swollen resin.
  - A solution of 20% piperidine in DMF is added to the resin.
  - The mixture is agitated for 5-10 minutes.
  - The deprotection solution is drained, and the process is repeated for another 15-20 minutes to ensure complete removal of the Fmoc group.
  - The resin is then thoroughly washed with DMF (3-5 times) to remove residual piperidine and byproducts.
  - A small sample of the resin beads is subjected to a Kaiser test to confirm the presence of a free primary amine (a positive test indicates successful deprotection).



#### Amino Acid Coupling:

- In a separate vessel, Fmoc-D-Lys(Boc)-OH (typically 3-5 equivalents relative to the resin loading) and HATU (or another suitable coupling agent, in slight excess to the amino acid) are dissolved in DMF.
- DIPEA (typically 2 equivalents relative to the amino acid) is added to the activation mixture.
- The activated amino acid solution is immediately added to the deprotected resin in the reaction vessel.
- The reaction is allowed to proceed with agitation for 1-2 hours at room temperature.
- · Monitoring the Coupling Reaction:
  - After the coupling period, a small sample of the resin beads is taken and washed thoroughly with DMF and DCM.
  - A Kaiser test is performed on the washed beads. A negative result (beads remain colorless or yellowish) indicates the successful coupling of the amino acid.
  - If the Kaiser test is positive, the coupling step should be repeated with a freshly prepared activated amino acid solution.

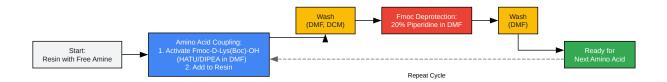
#### Washing:

- Once the coupling is complete, the reaction solution is drained from the resin.
- The resin is washed thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove any unreacted reagents and byproducts. The resin is now ready for the deprotection of the newly added Fmoc-D-Lys(Boc)-OH to allow for the coupling of the next amino acid in the sequence.

### Visualizing the Fmoc SPPS Workflow

The cyclical nature of Fmoc solid-phase peptide synthesis, as described in the protocol above, can be represented in a clear workflow diagram.





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